Methyl 2-amino-5-bromonicotinate
Overview
Description
Methyl 2-amino-5-bromonicotinate is a chemical compound with the molecular formula C7H7BrN2O2 and a molecular weight of 231.05 g/mol . It is a derivative of nicotinic acid, featuring a bromine atom at the 5-position and an amino group at the 2-position on the pyridine ring. This compound is primarily used as a reagent in the synthesis of pharmaceutical agents .
Scientific Research Applications
Methyl 2-amino-5-bromonicotinate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceutical intermediates.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 2-amino-5-bromonicotinate is a chemical reagent used in the synthesis of pharmaceutical agents
Mode of Action
It is known that aminoglycosides, a class of compounds that includes molecules with similar structures, bind to the bacterial ribosome, leading to inhibition of protein synthesis by promoting mistranslation and elimination of proofreading
Biochemical Pathways
Aminoglycosides, which may share some structural similarities with this compound, are known to interfere with protein synthesis in bacteria, which could affect numerous biochemical pathways
Pharmacokinetics
Its molecular weight (23105 g/mol) and predicted properties such as melting point (143-146°C), boiling point (2752±350 °C), and density (1662±006 g/cm3) suggest that it may have reasonable bioavailability
Result of Action
Based on its potential similarity to aminoglycosides, it may lead to inhibition of protein synthesis in bacteria, potentially leading to cell death
Action Environment
It is recommended to store the compound under inert gas (nitrogen or argon) at 2–8 °c , suggesting that temperature and exposure to oxygen may affect its stability
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-amino-5-bromonicotinate can be synthesized through various methods. One common approach involves the bromination of methyl nicotinate followed by amination.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination and amination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-5-bromonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms of the compound.
- Coupled products with extended molecular structures .
Comparison with Similar Compounds
Methyl 2-amino-5-chloronicotinate: Similar structure with a chlorine atom instead of bromine.
Methyl 2-amino-5-fluoronicotinate: Contains a fluorine atom at the 5-position.
Methyl 2-amino-5-iodonicotinate: Features an iodine atom at the 5-position
Uniqueness: Methyl 2-amino-5-bromonicotinate is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s interactions and stability, making it a valuable reagent in various chemical and biological applications .
Properties
IUPAC Name |
methyl 2-amino-5-bromopyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWKBBOOIZBIRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376965 | |
Record name | methyl 2-amino-5-bromonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50735-34-7 | |
Record name | Methyl 2-amino-5-bromonicotinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50735-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | methyl 2-amino-5-bromonicotinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 2-amino-5-bromonicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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